molecular formula C17H19N3O2S B5503055 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine

Cat. No.: B5503055
M. Wt: 329.4 g/mol
InChI Key: GFAFHXPTJYGYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.11979803 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research into derivatives of morpholine, including "4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine," highlights their importance as intermediates for developing compounds with potential therapeutic applications. A study by Lei et al. (2017) introduced a rapid and green synthetic method for morpholine derivatives, showcasing their application in inhibiting tumor necrosis factor alpha and nitric oxide. This process involves condensation reaction, chlorination, and nucleophilic substitution, with a focus on optimizing yield and environmental friendliness (Lei et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Jakubkienė et al. (2003) synthesized morpholinomethyl derivatives demonstrating significant anti-inflammatory activity in vivo, some surpassing the activity of acetylsalicylic acid. This work emphasizes the potential of morpholine-based compounds in developing new anti-inflammatory agents (Jakubkienė et al., 2003).

Advanced Applications in Kinase Inhibition

Hobbs et al. (2019) explored the role of 4-(pyrimidin-4-yl)morpholines in inhibiting the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. Their research identified morpholine as a privileged pharmacophore, demonstrating the potential of morpholine derivatives in developing selective kinase inhibitors (Hobbs et al., 2019).

Potential in Drug Development

Further studies into morpholine and its derivatives, such as those by Majithiya and Bheshdadia (2022), have investigated the antimicrobial activities of synthesized pyrimidine-triazole derivatives. These compounds showed promising results against selected bacterial and fungal strains, underscoring the versatility of morpholine-based compounds in pharmaceutical development (Majithiya & Bheshdadia, 2022).

Properties

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-11-15(14-5-3-2-4-6-14)19-17(18-13)23-12-16(21)20-7-9-22-10-8-20/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAFHXPTJYGYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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